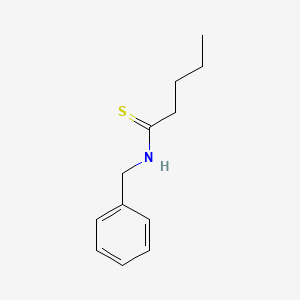
Pentanethioamide, N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanethioamide, N-(phenylmethyl)-: is an organic compound with the molecular formula C12H15NS It is a member of the amide family, characterized by the presence of a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentanethioamide, N-(phenylmethyl)- can be synthesized through the reaction of pentanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the thioamide group facilitated by the presence of sulfur-containing reagents.
Industrial Production Methods: In an industrial setting, the production of Pentanethioamide, N-(phenylmethyl)- involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Pentanethioamide, N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
Pentanethioamide, N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentanethioamide, N-(phenylmethyl)- involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Benzamide: Similar structure but lacks the thioamide group.
Thioacetamide: Contains a thioamide group but has a simpler structure.
N-Phenylacetamide: Similar aromatic structure but with an acetamide group.
Uniqueness: Pentanethioamide, N-(phenylmethyl)- is unique due to the presence of both a thioamide group and a benzyl group, which confer distinct chemical properties and reactivity compared to other amides and thioamides.
This detailed article provides a comprehensive overview of Pentanethioamide, N-(phenylmethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
163313-56-2 |
|---|---|
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
N-benzylpentanethioamide |
InChI |
InChI=1S/C12H17NS/c1-2-3-9-12(14)13-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) |
Clave InChI |
ZLBCTVCIVXCKFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=S)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


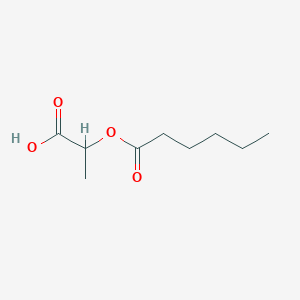
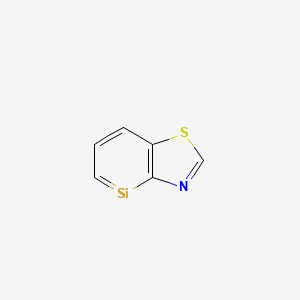
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
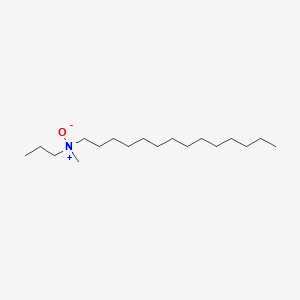

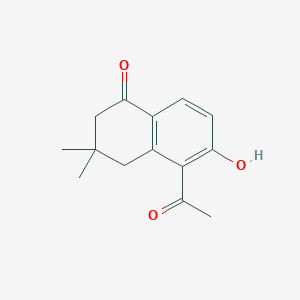


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)


![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)

phosphane](/img/structure/B14269108.png)
